molecular formula C11H7FN2O B2864693 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile CAS No. 22087-28-1

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile

Cat. No. B2864693
CAS RN: 22087-28-1
M. Wt: 202.188
InChI Key: WAUSXDAVLUXHPM-UHFFFAOYSA-N
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Description

“2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile” is a chemical compound with the molecular formula C11H7FN2O . It has a molecular weight of 202.19 . The compound is also known as 4-Oxazoleacetonitrile, 2-(4-fluorophenyl)- .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7FN2O/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5H2 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.

Scientific Research Applications

Synthesis of Piperidine Derivatives

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile: serves as a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives . These compounds are of interest due to their potential pharmacological activities, including their role as calcium channel blockers which can be useful in treating cardiovascular diseases.

Biotransformation Studies

This compound undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, such as Aspergillus sydowii Ce19 . This process is significant for understanding the metabolic pathways and environmental fate of pharmaceuticals and agrochemicals in marine ecosystems.

Development of Fluorinated Building Blocks

The compound is used in the development of fluorinated building blocks for organic synthesis . Fluorinated compounds have unique properties that make them valuable in the creation of materials with specific characteristics, such as increased stability and altered reactivity.

Antioxidant Activity Research

There is potential for this compound to be used in the synthesis of organic compounds with antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

Chromatography and Mass Spectrometry

In analytical chemistry, particularly in chromatography and mass spectrometry, 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile can be used as a standard or reference compound due to its well-defined properties . This helps in the calibration of instruments and validation of analytical methods.

Safety and Hazards

While specific safety data for “2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile” is not available, related compounds such as 4-Fluorophenylacetonitrile are known to be harmful if swallowed, in contact with skin, or if inhaled . They can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUSXDAVLUXHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile

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